molecular formula C10H8N4O2 B14514870 6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione CAS No. 62878-04-0

6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14514870
CAS No.: 62878-04-0
M. Wt: 216.20 g/mol
InChI Key: YPHUBDLUBDCNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione typically involves the condensation of pyridine-4-carbaldehyde with pyrimidine-2,4-dione derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce dihydropyrimidine derivatives .

Scientific Research Applications

6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-2,4-dione derivatives: These compounds share the pyrimidine-2,4-dione core structure and exhibit similar chemical reactivity.

    Pyridine derivatives: Compounds with a pyridine ring that may have similar biological activities.

Uniqueness

6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is unique due to its combination of pyridine and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in various research fields .

Properties

CAS No.

62878-04-0

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

6-(pyridin-4-ylmethylideneamino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H8N4O2/c15-9-5-8(13-10(16)14-9)12-6-7-1-3-11-4-2-7/h1-6H,(H2,13,14,15,16)

InChI Key

YPHUBDLUBDCNGE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C=NC2=CC(=O)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.